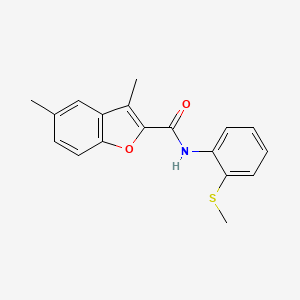

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide

Descripción

3,5-Dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a benzofuran derivative characterized by a 3,5-dimethyl-substituted benzofuran core linked to a carboxamide group at the 2-position. The carboxamide nitrogen is further substituted with a 2-(methylthio)phenyl moiety. The methylthio (SCH₃) group on the phenyl ring may influence electronic properties and metabolic stability, as sulfur-containing substituents are known to undergo oxidation in vivo. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with analogs investigated for therapeutic applications .

Propiedades

IUPAC Name |

3,5-dimethyl-N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-11-8-9-15-13(10-11)12(2)17(21-15)18(20)19-14-6-4-5-7-16(14)22-3/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBLLIMJXRQXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Análisis De Reacciones Químicas

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Aplicaciones Científicas De Investigación

3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents.

Materials Science: The unique structural features of benzofuran compounds make them suitable for use in organic electronics and photonics.

Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Substituent Effects

- Target vs. : The target compound features methyl groups on the benzofuran core and a methylthio group on the phenyl ring, whereas the compound in has methoxy groups (3,5-dimethoxybenzamido and 4-methoxyphenyl). Methoxy groups are strongly electron-donating, which may increase polarity and reduce lipophilicity compared to the target’s methyl and methylthio substituents. This could result in lower membrane permeability but improved aqueous solubility for the compound . The higher molecular weight of ’s compound (446.5 vs.

- Target vs. : ’s compound incorporates a sulfone (1,1-dioxidotetrahydrothiophen-3-yl) and a methylfuran group. Sulfones are highly polar and metabolically stable compared to methylthio groups, which are prone to oxidation into sulfoxides or sulfones. This suggests that ’s compound may exhibit enhanced metabolic stability but reduced cell permeability relative to the target .

Functional Group Impact

- Carboxamide Linkage : All three compounds retain the benzofuran-2-carboxamide backbone, which is critical for hydrogen bonding with biological targets.

- Sulfur-Containing Groups : The target’s methylthioether and ’s sulfone highlight divergent metabolic pathways. Methylthio groups may act as prodrugs, oxidizing into active metabolites, while sulfones are typically terminal metabolites with prolonged half-lives .

Hypothetical Bioactivity Profiles

- The target compound’s balance of lipophilicity (from methyl groups) and moderate polarity (from methylthio) may favor blood-brain barrier penetration or antimicrobial activity.

- ’s compound , with its polar methoxy groups, could exhibit improved solubility but may require structural optimization for enhanced bioavailability.

- ’s compound , with its sulfone and methylfuran groups, might demonstrate stability in oxidative environments (e.g., liver microsomes) and selectivity for enzymes like cyclooxygenase or kinases .

Actividad Biológica

3,5-Dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C18H17NO2S

- Molecular Weight : 313.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activity or receptor interactions, influencing cellular processes such as:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It could affect signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep-2 | 17.82 | Cytotoxicity |

| P815 | 3.25 | Apoptosis |

These values suggest a promising potential for this compound as a lead agent in cancer therapy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In studies involving lipid peroxidation assays, it demonstrated significant scavenging activity against reactive oxygen species (ROS), which are implicated in various pathological conditions.

Study 1: Neuroprotective Effects

A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these, derivatives similar to this compound exhibited protective effects comparable to memantine, a known NMDA antagonist.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related benzofuran compounds, revealing that modifications in the benzofuran structure significantly influenced their efficacy against bacterial strains. The presence of the methylthio group in this compound may enhance its antimicrobial potential.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-N-(2-(methylthio)phenyl)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step sequence:

Benzofuran Core Formation : Cyclization of substituted phenols or ketones under acidic or oxidative conditions to construct the benzofuran ring.

Substituent Introduction : Methyl groups at the 3- and 5-positions are introduced via alkylation or Friedel-Crafts reactions.

Amide Coupling : Reaction of the benzofuran-2-carboxylic acid derivative with 2-(methylthio)aniline using coupling agents like EDCl/HOBt or DCC.

Purification : Column chromatography or recrystallization ensures purity.

Key Conditions: Strict control of temperature (e.g., 0–80°C), anhydrous solvents (THF, DCM), and stoichiometric ratios (1:1.2 for amine:acid) are critical .

Q. How is the structure of this compound confirmed post-synthesis?

Analytical characterization employs:

- NMR Spectroscopy : and NMR to verify substituent positions and aromaticity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (Monoisotopic mass: 333.0977 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm confirm the amide bond.

- X-ray Crystallography (if available): Resolves 3D conformation .

Q. What are the key structural features influencing its reactivity?

- Benzofuran Core : Aromaticity and planarity enhance π-π stacking in biological targets.

- 3,5-Dimethyl Groups : Electron-donating effects modulate electronic density.

- 2-(Methylthio)phenyl Group : Thioether moiety increases lipophilicity and potential for sulfur-mediated interactions (e.g., covalent binding) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfonyl or hydroxyl groups) and compare bioactivity .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic properties (HOMO-LUMO gaps) or molecular docking (AutoDock) to assess target binding .

- In Vitro Assays : Screen analogs against enzymes (e.g., kinases) or receptors to correlate structural changes with activity .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Purity Validation : Re-analyze compound purity via HPLC or NMR to rule out impurities.

- Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) to minimize variability.

- Metabolic Stability Testing : Assess if metabolic degradation (e.g., cytochrome P450) alters activity .

Q. How can computational tools predict pharmacokinetic properties?

- ADME Prediction : Tools like SwissADME estimate parameters:

- LogP : ~3.5 (indicative of moderate lipophilicity).

- Bioavailability : ~55% (suggesting moderate absorption).

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity risks .

Q. What are its potential applications in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.